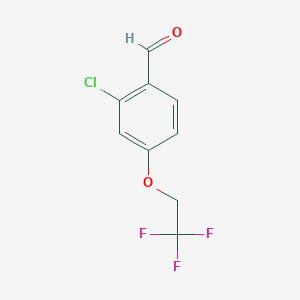

2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde

Description

Structural Identification and Nomenclature

2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde represents a complex aromatic aldehyde characterized by a benzene ring bearing three distinct functional groups. The compound features a formyl group (aldehyde) as the primary functional moiety, complemented by a chlorine substituent at the 2-position and a trifluoroethoxy group at the 4-position relative to the aldehyde carbon. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, reflecting the precise positioning and nature of each substituent on the aromatic framework.

The molecular structure exhibits a planar benzene ring with the aldehyde carbon extending the conjugated system. The chlorine atom at the ortho position relative to the aldehyde creates both steric and electronic influences on the compound's reactivity profile. The trifluoroethoxy substituent at the para position introduces significant electron-withdrawing character through the highly electronegative fluorine atoms, fundamentally altering the electronic distribution across the aromatic system.

Table 1: Structural Identification Parameters

The stereochemical considerations for this compound are minimal due to the absence of chiral centers or significant conformational constraints. The trifluoroethoxy group maintains conformational flexibility around the ether linkage, allowing for multiple rotational conformers that may influence the compound's interaction with biological targets and chemical reagents.

Chemical Registry Information and Classification

The compound possesses established chemical registry documentation through multiple international databases and chemical suppliers. The Chemical Abstracts Service has assigned the registry number 1697375-66-8 to this specific molecular entity, providing a unique identifier for regulatory and research purposes. This registration facilitates accurate identification across scientific literature, patent databases, and commercial chemical catalogues.

Classification systems categorize this compound within several overlapping chemical families. Primary classification identifies it as an aromatic aldehyde due to the presence of the formyl group directly attached to the benzene ring. Secondary classification recognizes it as an organofluorine compound, specifically featuring a trifluoroethoxy substituent that imparts distinctive chemical and physical properties. Tertiary classification includes its designation as an organochlorine compound, acknowledging the chlorine substituent's influence on reactivity and environmental considerations.

Table 2: Chemical Registry and Classification Data

The compound's classification as a pesticide intermediate reflects its industrial applications and regulatory considerations. This designation requires compliance with specific handling protocols and environmental monitoring standards established by agricultural chemical authorities. The organofluorine classification subjects the compound to specialized disposal requirements due to the persistence and bioaccumulation potential associated with fluorinated organic molecules.

Historical Context in Organofluorine Chemistry

The development of this compound occurs within the broader historical framework of organofluorine chemistry, which traces its origins to the early nineteenth century. The foundational work in organofluorine synthesis began in 1835 when Dumas and Péligot successfully synthesized fluoromethane through the distillation of dimethyl sulfate with potassium fluoride, establishing the first documented preparation of an organofluorine compound. This pioneering achievement opened pathways for subsequent investigations into fluorine-containing organic molecules.

Alexander Borodin's contributions in 1862 proved instrumental in advancing organofluorine methodology through his development of halogen exchange reactions. His synthesis of benzoyl fluoride from benzoyl chloride using potassium bifluoride demonstrated the feasibility of introducing fluorine substituents into aromatic systems. This methodology provided conceptual foundations for the synthetic approaches later employed in preparing complex fluorinated benzaldehyde derivatives such as this compound.

The industrial significance of organofluorine compounds became apparent during the 1920s with the recognition of chlorofluorocarbons' unique properties. General Motors' adoption of carbon tetrachloride and dichlorodifluoromethane as refrigerants, produced through Swarts' method by DuPont, demonstrated the commercial viability of fluorinated organic compounds. This industrial success catalyzed investment in fluorine chemistry research and development, ultimately enabling the sophisticated synthetic methodologies required for preparing specialized compounds like trifluoroethoxy-substituted benzaldehydes.

Frédéric Swarts' introduction of antimony fluoride as a fluorination reagent in 1898 addressed early challenges associated with elemental fluorine's explosive tendencies when combined with organic substrates. The subsequent resolution of fluorine's explosion hazards through Bancroft and Wherty's nitrogen dilution technique in 1931 further expanded the synthetic possibilities for organofluorine chemistry. These methodological advances created the technical foundation necessary for synthesizing complex multifunctional organofluorine compounds including this compound and related pharmaceutical intermediates.

Contemporary organofluorine chemistry continues to build upon these historical foundations, with this compound representing the sophisticated synthetic capabilities achieved through decades of methodological refinement. The compound's trifluoroethoxy substituent exemplifies modern fluorination strategies that enable precise control over molecular properties while maintaining synthetic accessibility for industrial applications.

Propriétés

IUPAC Name |

2-chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNCXRHGCJMVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is commonly used as a pesticide intermediate, suggesting that its targets could be enzymes or proteins essential for the survival of pests.

Mode of Action

As a pesticide intermediate, it may interact with its targets, leading to the disruption of essential biological processes in pests, resulting in their elimination.

Biochemical Pathways

Given its use as a pesticide intermediate, it is likely to interfere with the biochemical pathways vital for the survival and reproduction of pests.

Pharmacokinetics

Its solubility in organic solvents such as methanol, ethanol, and chloroform suggests that it may be well-absorbed and distributed in organisms. Its impact on bioavailability would depend on these properties.

Analyse Biochimique

Biochemical Properties

2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In some cell types, this compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, thereby affecting phosphorylation events that are critical for cell signaling. Additionally, this compound can influence cellular metabolism by interacting with metabolic enzymes, leading to alterations in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to the active sites of enzymes, resulting in enzyme inhibition or activation. This binding can occur through covalent interactions or non-covalent interactions such as hydrogen bonding and van der Waals forces. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that there is a threshold dose above which the compound can cause significant changes in physiological parameters, including liver and kidney function. Additionally, high doses of this compound can lead to oxidative stress and inflammation in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. Additionally, this compound can affect the activity of enzymes involved in lipid and carbohydrate metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type and blood flow.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. The localization of this compound can influence its ability to interact with specific biomolecules and exert its biochemical effects.

Activité Biologique

2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde is a synthetic aromatic compound notable for its unique structural features, including a chloro group and a trifluoroethoxy substituent. These characteristics enhance its lipophilicity and potential biological interactions, making it of significant interest in medicinal chemistry. This article explores the compound's biological activity, focusing on its anticancer and antiplasmodial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H8ClF3O2. The trifluoroethoxy group significantly influences the compound's physical and chemical properties, enhancing its ability to interact with biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study synthesized various compounds with similar structures and evaluated their antiproliferative effects on different cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cells. Notably, one of the synthesized compounds demonstrated an IC50 value of less than 5 μM against the A549 cell line. The mechanism of action appears to involve cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in cancer treatment .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 9b | A549 | <5 | G2/M arrest |

| 9d | MCF7 | 10 | Apoptosis induction |

Antiplasmodial Activity

The antiplasmodial activity of compounds containing the trifluoroethoxy group has also been studied extensively. In a series of experiments involving chalcones with various substitutions, those with the trifluoroethoxy group exhibited position-dependent antiplasmodial activity against Plasmodium falciparum (3D7). Compounds substituted at the ortho position showed enhanced inhibitory effects compared to those at para or meta positions. For instance, chalcones 3a and 3f exhibited significant inhibitory effects with IC50 values of 3.0 μg/mL and 2.2 μg/mL respectively, while maintaining low cytotoxicity towards Vero cells (selectivity index values of 8.6 and 8.2) .

| Chalcone | Position | IC50 Value (µg/mL) | Selectivity Index |

|---|---|---|---|

| 3a | ortho | 3.0 | 8.6 |

| 3f | ortho | 2.2 | 8.2 |

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition of enzymatic activity or modulation of signaling pathways relevant to disease processes. The trifluoroethoxy group enhances these interactions by increasing lipophilicity and stability in biological environments.

Case Studies

-

Anticancer Study : In vitro studies showed that treatment with compounds similar to this compound led to significant reductions in cell viability across multiple cancer cell lines.

"The incorporation of a trifluoromethyl group into the phenolic structure significantly enhanced the potency against cancer cell lines" .

-

Antimalarial Research : A detailed investigation into chalcones revealed that those with a trifluoroethoxy substituent displayed stronger antiplasmodial activities than their non-fluorinated counterparts.

"Chalcones substituted with trifluoroethoxy groups demonstrated enhanced inhibitory effects on Plasmodium falciparum, indicating their potential as antimalarial agents" .

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Synthesis :

2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions including:

- Nucleophilic Substitutions : The trifluoroethoxy group can facilitate nucleophilic attacks, making it useful for synthesizing derivatives with diverse functionalities.

- Oxidation and Reduction Reactions : Common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction can be employed with this compound to produce desired products.

Pharmaceutical Development

Biological Activity :

Research indicates that this compound may exhibit significant biological activity. The trifluoroethoxy group enhances its ability to interact with biological targets, potentially influencing enzyme activities and receptor binding.

Case Studies

-

Anticancer Properties :

- A study evaluated the antiproliferative activities of related compounds against various cancer cell lines (A549, MCF7, HCT116, PC3). Compounds with trifluoromethyl groups showed higher efficacy compared to those without, indicating that structural modifications can enhance anticancer activity .

- In vitro studies demonstrated that derivatives of this compound could induce cell cycle arrest in cancer cells, leading to apoptosis .

-

Enzyme Interactions :

- The compound has been shown to interact with enzymes such as oxidoreductases and transferases. These interactions often involve the formation of covalent bonds at the active sites of enzymes, leading to inhibition or modulation of their activities . This property is particularly valuable in drug design for targeting specific enzymes involved in disease processes.

Biochemical Applications

Cellular Effects :

The effects of this compound on cellular processes are diverse:

- It can modulate signaling pathways by altering the activity of kinases and phosphatases, which are critical for cell signaling and metabolism.

- Its interactions with proteins can lead to significant changes in gene expression profiles.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as an intermediate for complex organic molecules |

| Pharmaceutical Development | Exhibits biological activity; potential anticancer properties |

| Enzyme Interaction | Forms covalent bonds with enzymes; modulates enzymatic activity |

| Cellular Effects | Alters signaling pathways; influences gene expression |

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Electronic and Physicochemical Properties of Selected Analogs

| Compound | Substituents | σₚ (Electronic Effect) | ClogP | Key Application |

|---|---|---|---|---|

| 2-Chloro-4-(2,2,2-TFEO)benzaldehyde | 2-Cl, 4-CF₃CH₂O | 0.45 (CF₃O) | 3.2 | Antimalarial/anticancer |

| 4'-(2,2,2-TFEO)acetophenone | 4-CF₃CH₂O | 0.45 | 3.0 | Antiplasmodial chalcones |

| 2-(4-Chlorophenoxy)benzaldehyde | 4-ClC₆H₄O | 0.23 (Cl) | 2.5 | Intermediate synthesis |

| 4-(2-Fluoroethoxy)benzaldehyde | 4-FCH₂O | 0.29 | 2.8 | Low-potency chalcones |

TFEO = trifluoroethoxy; σₚ values from Hammett substituent constants.

Méthodes De Préparation

Stepwise Synthesis via Esterification and Subsequent Functional Group Transformations

An alternative approach involves multi-step synthesis starting from 2,5-dibromotoluene or related precursors:

- Ether formation: Reaction of 2,5-dibromotoluene with sodium 2,2,2-trifluoroethoxide in DMF with copper catalyst to form 2,5-bis(2,2,2-trifluoroethoxy)toluene.

- Oxidation: The methyl group is oxidized to the corresponding aldehyde or acid using strong oxidants such as potassium permanganate or sodium permanganate.

- Selective functionalization: The acid or aldehyde intermediate is further converted to the desired 2-chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde by selective substitution and chlorination steps.

This route is more complex but allows for greater control over substitution patterns and purity.

Hydrazide and Hydrazone Intermediate Approach

Research on related compounds such as 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide shows that condensation of aldehydes with hydrazides in ethanol can be used to prepare hydrazones, which can be further transformed into functionalized benzaldehydes.

- Preparation of hydrazide involves refluxing ester derivatives with hydrazine hydrate in absolute ethanol.

- Subsequent condensation with aldehydes yields hydrazones, which can be purified and transformed into the target aldehyde derivatives.

While this method is more commonly used for preparing derivatives and analogs, it provides a useful synthetic handle for modifying the trifluoroethoxy-substituted aromatic aldehydes.

Data Table: Summary of Key Preparation Methods

| Method | Starting Materials | Reagents & Catalysts | Conditions | Yield & Notes |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-chloro-4-bromobenzaldehyde, sodium 2,2,2-trifluoroethoxide | CuSO4, DMF, Na metal | 85–105°C, several hours | High regioselectivity, moderate to high yield |

| Multi-step via Ether Formation and Oxidation | 2,5-dibromotoluene | Sodium 2,2,2-trifluoroethoxide, KMnO4 | DMF, reflux; oxidation step | Complex, allows regioselective control |

| Hydrazide-Hydrazone Route | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid esters | Hydrazine hydrate, ethanol | Reflux 3 h | Useful for derivatives, 94% yield reported for hydrazide |

Research Findings and Notes

The copper-catalyzed nucleophilic substitution is the most direct and commercially viable method for incorporating the trifluoroethoxy group onto chlorinated benzaldehydes, with DMF as the preferred solvent and sodium metal generating the nucleophile.

Oxidation of methyl groups to aldehydes or acids using permanganate reagents is a robust method but requires careful control to avoid over-oxidation.

The acid chloride intermediate formed during multi-step synthesis is reactive and unstable, necessitating immediate use in subsequent steps.

Hydrazide and hydrazone chemistry provides a versatile platform for synthesizing related fluorinated benzaldehyde derivatives and has been validated by spectral analysis (NMR, HRMS).

The trifluoroethoxy group significantly influences the electronic properties of the aromatic ring, enhancing biological activity in related compounds, which underscores the importance of efficient synthetic routes.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde?

- Methodological Answer: The compound is synthesized via sequential functionalization of benzaldehyde derivatives. A typical route involves:

Chlorination : Introduction of the chloro group at the 2-position using reagents like N-chlorosuccinimide (NCS) in dichloromethane .

Trifluoroethoxylation : Reaction with trifluoroethanol under basic conditions (e.g., NaH or K₂CO₃) to introduce the 2,2,2-trifluoroethoxy group at the 4-position .

Purification is achieved via column chromatography or recrystallization. Yield optimization often requires inert atmospheres (N₂/Ar) and controlled temperatures (e.g., 60–80°C).

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chloro and trifluoroethoxy groups). The aldehyde proton typically resonates at δ 9.8–10.2 ppm .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-O-C of trifluoroethoxy) validate functional groups .

- HPLC-MS : Ensures purity (>95%) and molecular ion identification (e.g., [M+H]+ at m/z 224.1) .

Q. How does the trifluoroethoxy group influence the compound’s reactivity?

- Methodological Answer: The electron-withdrawing trifluoroethoxy group enhances the electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., condensation with amines to form Schiff bases) . It also stabilizes intermediates in cross-coupling reactions, such as Suzuki-Miyaura couplings, by reducing electron density on the aromatic ring .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in derivatizing this compound?

- Methodological Answer: Regioselective functionalization can be achieved via:

- Directed ortho-Metalation : Use of directing groups (e.g., aldehyde-protected as oxime) to install substituents at specific positions .

- Microwave-Assisted Synthesis : Accelerates reactions like Ullmann couplings, minimizing side products .

Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. How does the compound’s crystal structure impact its stability in formulations?

- Methodological Answer: X-ray crystallography reveals that the trifluoroethoxy group induces steric hindrance, stabilizing the crystal lattice through weak C-F···H-C interactions. Thermodynamically stable polymorphs (e.g., monoclinic P2₁/c) are preferred for drug formulations due to reduced hygroscopicity . Differential Scanning Calorimetry (DSC) identifies phase transitions, guiding storage conditions (e.g., desiccated, <25°C) .

Q. What contradictory data exist regarding its biological activity, and how are they resolved?

- Methodological Answer: Some studies report moderate enzyme inhibition (e.g., CYP450 isoforms), while others show no activity. Resolution involves:

- Structure-Activity Relationship (SAR) Studies : Comparing analogs (e.g., replacing trifluoroethoxy with methoxy) to isolate pharmacophores .

- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., oxidized aldehyde) that may mask parent compound effects .

Q. What advanced spectroscopic methods elucidate its reaction mechanisms?

- Methodological Answer:

- In Situ FT-IR : Tracks real-time aldehyde conversion in condensation reactions .

- EPR Spectroscopy : Detects radical intermediates in photochemical reactions (e.g., under UV light) .

- 2D NMR (NOESY) : Maps spatial proximity of substituents during supramolecular assembly .

Methodological Tables

| Thermodynamic Stability | Technique | Key Finding |

|---|---|---|

| Polymorph Screening | X-ray Crystallography | Monoclinic form stable up to 150°C |

| Hygroscopicity | Dynamic Vapor Sorption (DVS) | <0.5% weight gain at 80% RH |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.